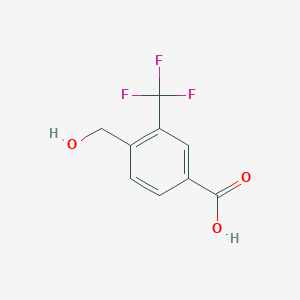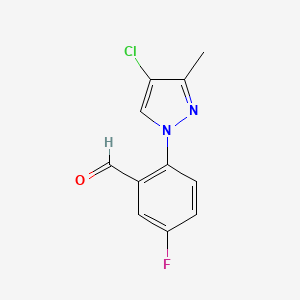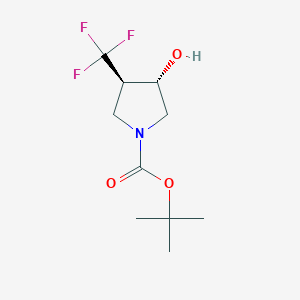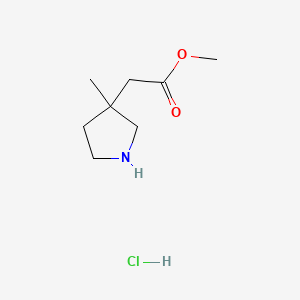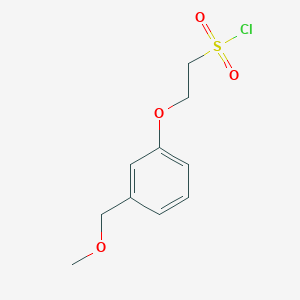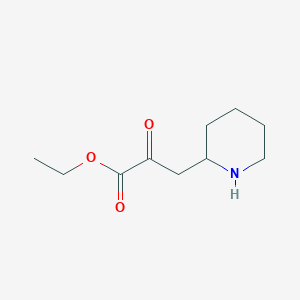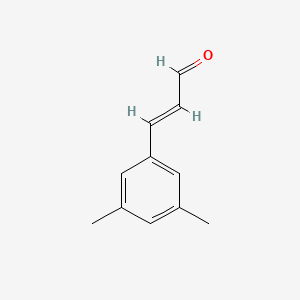
3-(3,5-Dimethylphenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)prop-2-enal is an organic compound with the molecular formula C11H12O It belongs to the class of cinnamaldehydes, characterized by the presence of a phenyl group substituted with two methyl groups at positions 3 and 5, and an aldehyde group at the end of a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)prop-2-enal typically involves the reaction of 3,5-dimethylbenzaldehyde with acrolein under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3,5-dimethylbenzaldehyde reacts with the activated methylene group of acrolein to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(3,5-dimethylphenyl)prop-2-enal can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.
Major Products Formed
Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,5-Dimethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the reactivity of cinnamaldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound of 3-(3,5-dimethylphenyl)prop-2-enal, lacking the methyl substitutions on the aromatic ring.
3-Phenylprop-2-enal: Similar structure but without the methyl groups at positions 3 and 5.
3-(4-Methylphenyl)prop-2-enal: A related compound with a single methyl group at position 4.
Uniqueness
3-(3,5-Dimethylphenyl)prop-2-enal is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. These substitutions can enhance its stability and modify its electronic properties, making it distinct from other cinnamaldehyde derivatives.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-3-(3,5-dimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-8H,1-2H3/b4-3+ |
InChI Key |
QEEXMMMSNIJBHP-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C=C/C=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)


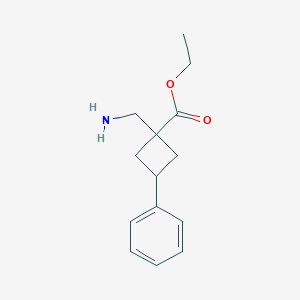
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
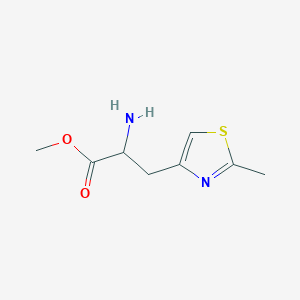
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
